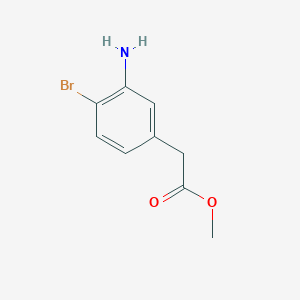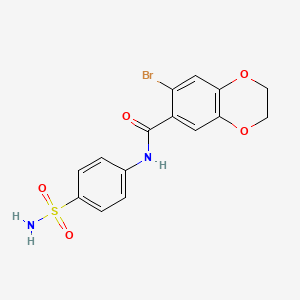
7-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antimalarial Applications
Benzothiophene derivatives, such as benzothiophene sulphonamides and carboxamides, have been synthesized and investigated for their pharmacological properties. A specific focus has been on their potential as inhibitors of Plasmodium falciparum enoyl-ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of the malaria parasite. These compounds have shown promise as potent antimalarials, with certain derivatives demonstrating significant inhibitory activity against the parasite in both in vitro and in vivo models (Banerjee et al., 2011).
Synthesis of CCR5 Antagonists
Research into the synthesis of orally active CCR5 antagonists has led to the development of practical methods for creating compounds with potential therapeutic applications in treating HIV infection. This includes the synthesis of carboxamide derivatives through reactions that include esterification and Claisen type reactions, followed by Suzuki−Miyaura reactions (Ikemoto et al., 2005).
Novel Synthesis Methods
Innovative synthesis techniques have been developed for creating N-bromo sulfonamide reagents, which have been utilized in catalyzing reactions for the synthesis of various compounds. These methodologies offer advantages such as the use of non-toxic materials, high yields, and short reaction times, showcasing the potential for creating a diverse array of chemical entities for further biological evaluation (Khazaei et al., 2014).
Carbonic Anhydrase Inhibitors
The search for novel inhibitors of carbonic anhydrase, an enzyme involved in various physiological and pathological processes, has led to the synthesis of acridine and bis-acridine sulfonamides. These compounds have shown effective inhibitory activity against the cytosolic carbonic anhydrase isoforms, indicating potential applications in treating diseases associated with dysregulated carbonic anhydrase activity (Ulus et al., 2013).
Antitumor Activity
Carboxamide derivatives bearing benzenesulphonamoyl alkanamides have been synthesized and evaluated for their antimalarial and antioxidant properties, with certain compounds displaying potent antimalarial activity and promising antioxidant effects. These findings suggest the potential of these compounds in reducing oxidative stress associated with malaria and possibly other diseases (Ugwu et al., 2017).
properties
IUPAC Name |
6-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O5S/c16-12-8-14-13(22-5-6-23-14)7-11(12)15(19)18-9-1-3-10(4-2-9)24(17,20)21/h1-4,7-8H,5-6H2,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHYUHZTJATOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2424791.png)
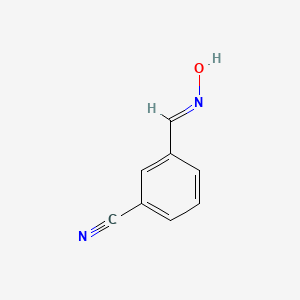
![(E)-ethyl 2-((3,4-difluorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2424793.png)
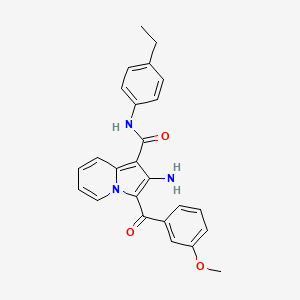


![[2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate](/img/structure/B2424800.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2424803.png)
![N-[2-methyl-1-(4-methylphenyl)propan-2-yl]formamide](/img/structure/B2424805.png)
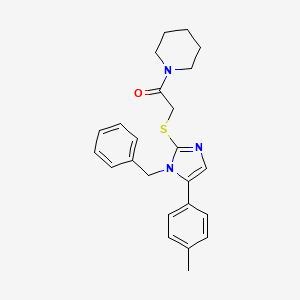
![9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B2424811.png)

